molecular formula C9H10N2S B14638422 5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 55275-58-6

5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B14638422
CAS No.: 55275-58-6
M. Wt: 178.26 g/mol
InChI Key: FWZFDUITLQPZHV-UHFFFAOYSA-N
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Description

5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical building block belonging to the class of 2-aminodihydrothiazoles, a recognized privileged scaffold in medicinal chemistry . This moiety is known for its ability to bind to multiple biological targets, making it a valuable core structure for the design and synthesis of novel pharmacologically active compounds . The dihydrothiazole ring system, with its distinct saturation, offers different conformational flexibility and electronic properties compared to its fully aromatic thiazole counterpart, which can significantly influence its interactions with enzymes and receptors . In research settings, derivatives based on this scaffold have demonstrated a broad spectrum of biological activities . The 2-aminothiazoline core, especially when substituted with aromatic groups like the phenyl ring in this compound, is a key intermediate in exploring new anticancer and antimicrobial agents . The structure-activity relationships (SAR) of similar compounds indicate that the N-aryl group is a critical pharmacophore for modulating potency and selectivity, often playing a vital role in binding to the active sites of kinases and other enzymes implicated in disease progression . Furthermore, the reactivity of the exocyclic amine group allows for extensive derivatization, enabling researchers to create libraries of compounds for high-throughput screening against various biological targets . This makes this compound a promising scaffold for the future development of drugs targeting resistant pathogens and other therapeutic areas . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZFDUITLQPZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70539615
Record name 5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55275-58-6
Record name 5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70539615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted thioamide with an α-halo ketone under basic conditions. The reaction proceeds through the formation of an intermediate thiohydrazonate, which undergoes cyclization to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms, featuring a phenyl group attached to the thiazole ring. It is intended for research purposes and is not designed for human therapeutic applications or veterinary use. The compound is derived from the basic thiazole framework, which is known for its diverse applications in medicinal chemistry due to its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial activity against Gram-positive and Gram-negative organisms such as Bacillus cereus and Pseudomonas aeruginosa. Additionally, compounds within the 2-aminothiazole series have demonstrated potential against Mycobacterium tuberculosis, highlighting their relevance in combating serious infections.

Medicinal Chemistry Applications

This compound finds applications primarily in medicinal chemistry as a candidate for developing new antibiotics, and its structural features allow it to serve as a scaffold for designing other biologically active molecules. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Research has indicated that compounds in the thiazole class can interact with enzymes and receptors involved in bacterial metabolism and cell wall synthesis. These interactions are essential for their antibacterial efficacy and can guide further modifications to enhance activity or reduce toxicity.

Structural Similarity and Uniqueness

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleBasic thiazole structureAntibacterial against Mycobacterium tuberculosis
4-Anilino-5-phenyltiazoleAniline substitutionAntibacterial activity
BenzothiazoleContains fused benzene and thiazoleAnticancer properties
Thiazolidine derivativesFive-membered ring with sulfurAntidiabetic effects
Uniqueness Phenyl substitutionEnhances its lipophilicity and biological interactions compared to simpler thiazole derivatives. Its specific antibacterial profile makes it particularly interesting for therapeutic applications.

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine

N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry because of its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Properties:

  • Chemical Formula: C11H14N2SC_{11}H_{14}N_2S
  • Molecular Weight: 206.31 g/mol

The biological activity of N-ethyl-5-phenyl-4,5-dihydro-1,3-thiazol-2-amine is attributed to its ability to interact with specific molecular targets within biological systems and may modulate enzyme activity or bind to receptors, leading to various pharmacological effects.

Antimicrobial Activity

  • Staphylococcus aureus: 0.22 μg/mL
  • Escherichia coli: 0.25 μg/mL
  • Pseudomonas aeruginosa: 0.30 μg/mL

Antifungal Activity

  • Aspergillus niger: 15 μg/mL
  • Candida albicans: 20 μg/mL

Anticancer Properties

  • Breast adenocarcinoma (MCF-7): 15 μM
  • Human hepatocellular carcinoma (HepG2): 12 μM

Mechanism of Action

The mechanism of action of 5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The compound’s thiazole ring can interact with biological macromolecules, leading to the disruption of essential cellular processes .

Comparison with Similar Compounds

Structural Differences

The primary distinction between 5-phenyl-4,5-dihydro-1,3-thiazol-2-amine and aminorex (5-phenyl-4,5-dihydro-1,3-oxazol-2-amine) lies in the heteroatom of the central ring: sulfur in thiazole versus oxygen in oxazole. This substitution alters electronic properties, solubility, and metabolic pathways.

Property This compound Aminorex (Oxazole Analog)
Heteroatom Sulfur (S) Oxygen (O)
Molecular Formula C₉H₁₀N₂S C₉H₁₀N₂O
Molecular Weight 178.26 g/mol 162.19 g/mol
Ring Aromaticity Reduced (dihydro structure) Reduced (dihydro structure)

Pharmacological and Toxicological Profiles

Aminorex is a psychostimulant and anorectic agent that inhibits monoamine transporters (e.g., dopamine, norepinephrine), leading to amphetamine-like effects . It was withdrawn from clinical use due to severe pulmonary hypertension and fatalities . Its derivatives, such as 4-methylaminorex (4-MAR) and 4,4’-dimethylaminorex (4,4’-DMAR), exhibit enhanced stimulant potency and are associated with adverse events, including neurotoxicity and death .

Legal Status

Aminorex and its analogs (4-MAR, 4,4’-DMAR) are classified as Schedule I or IV substances under international drug control treaties .

Comparison with Other Thiazol-2-amine Derivatives

Several structurally related thiazol-2-amine derivatives are documented (–22), differing in substituents at the N-position or phenyl ring. These include:

Compound Substituents Molecular Formula Key Features
N-Hexyl-4,5-dihydro-1,3-thiazol-2-amine Hexyl group at N-position C₉H₁₈N₂S Increased lipophilicity
N-(4-Chloro-2-methoxy-5-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine Halogen and methoxy substitutions on phenyl C₁₁H₁₃ClN₂OS Potential bioactivity modulation
5-Methyl-N-(pyridin-4-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine Pyridine substituent C₁₂H₁₆N₂S Enhanced hydrogen-bonding capacity

These derivatives highlight structural flexibility but lack pharmacological data in the evidence. Substituents influence bioavailability, target affinity, and metabolic stability, suggesting that this compound’s phenyl group may confer distinct pharmacokinetic properties compared to alkyl- or heteroaryl-substituted analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Phenyl-4,5-dihydro-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiourea derivatives and α-haloketones. For example, tetrahydrothiazole analogs are prepared by reacting substituted phenyl ketones with thiourea in acidic conditions, followed by purification via column chromatography . Reaction temperature (80–100°C) and solvent choice (e.g., ethanol or DMF) critically affect yields, with optimized protocols achieving >70% purity. Characterization via 1H^1H-NMR (e.g., δ 6.85–7.11 ppm for aromatic protons) and LC-MS is recommended .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Identify diastereotopic protons in the 4,5-dihydrothiazole ring (δ 3.2–4.1 ppm) and aromatic protons from the phenyl group (δ 6.8–7.3 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 205 for C9_9H10_{10}N2_2S) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry in crystalline derivatives, as seen in structurally similar imidazoline-thiazole hybrids .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize antimicrobial and anticancer assays:

  • Antimicrobial Activity : Use broth microdilution (MIC values against S. aureus or E. coli) .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50_{50} values to reference drugs like cisplatin .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from structural modifications (e.g., substituent position on the phenyl ring). Use SAR (Structure-Activity Relationship) studies to map functional group contributions. For example:

  • Electron-withdrawing groups (e.g., -NO2_2) may enhance antifungal activity but reduce solubility.
  • Compare in vitro results with computational models (e.g., molecular docking against fungal CYP51 or human topoisomerase II) to identify binding discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Address poor bioavailability via:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to improve membrane permeability .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance circulation time.
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfur oxidation) and modify substituents accordingly .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Apply density functional theory (DFT) to:

  • Predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the phenyl ring’s para position).
  • Model transition states for ring-opening reactions under acidic/basic conditions.
  • Validate computational results with kinetic experiments (e.g., monitoring reaction intermediates via stopped-flow spectroscopy) .

Q. What advanced analytical techniques resolve stereochemical ambiguities in dihydrothiazole derivatives?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 and polar mobile phases (e.g., hexane/isopropanol).
  • Vibrational Circular Dichroism (VCD) : Assign absolute configurations by comparing experimental and simulated spectra .
  • Dynamic NMR : Detect hindered rotation in N-aryl substituents (e.g., coalescence temperature analysis) .

Methodological Considerations for Experimental Design

Q. How to design a robust structure-activity relationship (SAR) study for thiazole derivatives?

  • Guidelines :

  • Variable Selection : Systematically modify substituents (e.g., halogens, alkyl chains, electron-donating/withdrawing groups).
  • Control Groups : Include unsubstituted 5-phenyl-thiazole analogs and commercial drugs (e.g., sulfathiazole) as benchmarks.
  • Data Normalization : Express bioactivity as % inhibition relative to controls to minimize inter-assay variability .

Q. What statistical approaches address reproducibility challenges in biological assays?

  • Recommendations :

  • Use triplicate technical replicates and at least two biological replicates.
  • Apply ANOVA with post-hoc Tukey tests to compare means across treatment groups.
  • Report effect sizes (e.g., Cohen’s d) to contextualize significance thresholds .

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